Sodium 3-(benzyloxy)propane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(benzyloxy)propane-1-sulfinate is an organosulfur compound with the molecular formula C₁₀H₁₃NaO₃S. It is a sodium salt of a sulfinate ester and is used in various chemical reactions and applications. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(benzyloxy)propane-1-sulfinate typically involves the reaction of 3-(benzyloxy)propane-1-sulfinic acid with a sodium base. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by crystallization or precipitation. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically purified through recrystallization or other separation techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-(benzyloxy)propane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic conditions.
Major Products Formed
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(benzyloxy)propane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium 3-(benzyloxy)propane-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates that facilitate the formation of carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium propane-1-sulfinate
- Sodium 3-(benzyloxy)propane-1-sulfonate
- Sodium 3-(benzyloxy)propane-1-thiolate
Uniqueness
Sodium 3-(benzyloxy)propane-1-sulfinate is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its benzyloxy group provides additional stability and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H13NaO3S |
---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
sodium;3-phenylmethoxypropane-1-sulfinate |
InChI |
InChI=1S/C10H14O3S.Na/c11-14(12)8-4-7-13-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
PIQLOFSPWRHVQY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.